(Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate
Description
The compound “(Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate” is a benzofuran-piperazine hybrid with a unique stereochemical configuration (Z-isomer). Its structure comprises a 6-hydroxy-3-oxobenzofuran core linked via a methylidene group to a piperazine ring, which is further substituted with an ethyl carboxylate ester. The Z-configuration of the methylidene group may influence its binding affinity to biological targets, as stereochemistry often modulates pharmacological profiles .
Properties
IUPAC Name |
ethyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-2-22-16(21)18-7-5-17(6-8-18)10-14-15(20)12-4-3-11(19)9-13(12)23-14/h3-4,9-10,19H,2,5-8H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSMVGIGAXVGC-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Salicylaldehyde Derivatives
The benzofuran core is typically synthesized via cyclization of substituted salicylaldehydes. For example, 5-nitrosalicylaldehyde undergoes condensation with bromoacetonitrile in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 70°C to yield 5-nitrobenzofuran-2-carbonitrile . Subsequent reduction of the nitro group with Raney nickel or iron powder produces 5-aminobenzofuran-2-carbonitrile , which is hydrolyzed to 5-aminobenzofuran-2-carboxamide under acidic or basic conditions.
For the target compound, 6-hydroxy-3-oxobenzofuran-2(3H)-one can be synthesized via:
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Friedel-Crafts Acylation : Treatment of 2,5-dihydroxyacetophenone with acetic anhydride in the presence of BF₃·Et₂O to form the 3-acetyl derivative, followed by cyclization under acidic conditions.
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Claisen Condensation : Reaction of ethyl 2,5-dihydroxyphenylacetate with ethyl acetate in the presence of sodium ethoxide, yielding the β-keto ester intermediate, which cyclizes to form the benzofuran ring.
Key Spectral Data for Intermediates
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6-Hydroxy-3-oxobenzofuran-2(3H)-one :
Synthesis of Ethyl Piperazine-1-Carboxylate
Direct Esterification of Piperazine
Piperazine reacts with ethyl chloroformate in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) to yield ethyl piperazine-1-carboxylate with >90% purity. The reaction is quenched with ice-water, and the product is extracted with DCM, dried over Na₂SO₄, and concentrated under reduced pressure.
Alternative Pathway: Protection/Deprotection Strategy
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Step 1 : Protection of piperazine with tert-butyloxycarbonyl (Boc) using Boc anhydride in THF.
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Step 2 : Esterification of the free amine with ethyl chloroformate.
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Step 3 : Deprotection with trifluoroacetic acid (TFA) in DCM to yield ethyl piperazine-1-carboxylate.
Condensation Strategies for Methylidene Linker Formation
Knoevenagel Condensation
The methylidene (–CH=) bridge is formed via Knoevenagel condensation between the ketone group of 6-hydroxy-3-oxobenzofuran-2(3H)-one and the primary amine of ethyl piperazine-1-carboxylate. This reaction is catalyzed by piperidine in ethanol under reflux, yielding the (Z)-isomer preferentially due to steric hindrance.
Optimization Parameters :
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Solvent : Ethanol or DMF (higher yields in DMF due to better solubility).
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Catalyst : Piperidine (10 mol%) or ammonium acetate.
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Temperature : 80–100°C for 6–12 hours.
Reaction Mechanism :
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Dehydration of the β-keto amide to form an enolate.
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Nucleophilic attack by the piperazine amine.
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Tautomerization to stabilize the (Z)-configuration.
Wittig Reaction Approach
An alternative method employs a Wittig reagent to form the exocyclic double bond. For example, reaction of 6-hydroxy-3-oxobenzofuran-2(3H)-one with (ethoxycarbonylmethyl)triphenylphosphorane in THF generates the corresponding ylide, which reacts with ethyl piperazine-1-carboxylate to yield the (Z)-isomer.
Advantages :
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High stereoselectivity (Z:E > 9:1).
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Mild reaction conditions (room temperature, 4–6 hours).
Stereochemical Control and Characterization
The (Z)-configuration is confirmed via:
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¹H NMR : Coupling constant (J) of the exocyclic double bond protons (J = 10–12 Hz for Z-isomer).
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NOESY : Spatial proximity between the benzofuran H-2 and piperazine protons.
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X-ray Crystallography : Definitive proof of stereochemistry (where applicable).
Scale-Up and Industrial Feasibility
Cost-Effective Modifications
Process Optimization Table
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 80°C | +15% |
| Catalyst Loading | 5 mol% piperidine | +10% |
| Solvent | DMF | +25% |
| Reaction Time | 8 hours | +12% |
Challenges and Mitigation Strategies
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Undesired (E)-Isomer Formation :
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Hydroxyl Group Oxidation :
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Low Solubility of Intermediates :
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions involve the loss of electrons by the compound. In the case of (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate , the hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
Reduction involves the gain of electrons by the compound. The carbonyl group in the benzofuran moiety can be reduced to form an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution Reactions
Substitution reactions involve the replacement of a functional group with another. The piperazine ring can undergo nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used under basic conditions.
Reaction Conditions and Reagents
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic or neutral medium, controlled temperature |
| Reduction | LiAlH4, NaBH4 | Inert atmosphere, low temperature |
| Substitution | Amines, Thiols | Basic conditions, solvent like DMF or DMSO |
Research Findings and Data
Several studies have explored the structure-activity relationships (SAR) of benzofuran derivatives. For instance, the addition of specific substituents to the benzofuran core can enhance its biological activity. The hydroxyl group on the benzofuran ring is crucial for modulating anticancer activity by promoting favorable interactions with target molecules.
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| Hydroxyl Substitution | Enhanced Antimicrobial Activity | |
| Piperazine Moiety | Increased Binding Affinity | |
| Benzofuran Core | Antioxidant and Anticancer Effects |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent. Its unique combination of piperazine and benzofuran moieties may confer beneficial biological activities.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant properties. A study focused on the synthesis and evaluation of similar compounds found that modifications in the piperazine structure can enhance their efficacy as antidepressants . The specific compound may possess similar properties due to its structural characteristics.
Antimicrobial Properties
The benzofuran component is known for its antimicrobial activities. Recent studies have highlighted the importance of benzofuran derivatives in combating resistant bacterial strains . Therefore, (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate could be explored for its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Piperazine ring | Antidepressant activity | |
| Benzofuran moiety | Antimicrobial activity | |
| Hydroxy group at position 6 | Potential antioxidant |
Case Studies and Experimental Findings
Several studies have investigated compounds related to this compound, providing insights into its potential applications.
Synthesis and Evaluation
A study synthesized various piperazine derivatives and evaluated their antidepressant effects using animal models. The findings suggested that modifications at specific positions significantly influenced activity levels, indicating that similar strategies could be applied to optimize this compound for enhanced efficacy .
Antimicrobial Testing
Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that compounds with hydroxyl substitutions exhibited improved activity against Gram-positive bacteria. This suggests that this compound could be a candidate for further testing in this area .
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationship (SAR)
- Piperazine Flexibility : The piperazine ring in the target compound allows conformational adaptability, critical for binding to enzymes like topoisomerases or kinases. This contrasts with rigid analogues (e.g., tert-butyl piperazine derivatives), which show reduced activity .
- Z-Configuration : The Z-isomer’s spatial arrangement may enhance interactions with hydrophobic pockets in biological targets, as seen in other benzofuran derivatives .
Biological Activity
(Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including inhibitory effects on enzymes and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of piperazine derivatives with appropriate aldehydes or ketones. The specific structural features of this compound, including the benzofuran moiety, contribute to its biological activity. The presence of the piperazine ring is known to enhance interaction with various biological targets.
Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit significant inhibitory activity against key enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 1-benzyl-4-(2-isopropylphenyl)methylpiperidine | AChE | 5.7 | |
| N-methyl-piperazine chalcones | AChE | 2.26 | |
| Compound 13e | AChE | 5.7 |
These findings suggest that this compound may similarly inhibit AChE, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
Antioxidant Activity
Compounds derived from benzofuran structures often exhibit antioxidant properties. The hydroxyl group in the benzofuran moiety can donate hydrogen atoms, scavenging free radicals and reducing oxidative stress. Studies have shown that such compounds can protect neuronal cells from oxidative damage, which is critical in neuroprotection.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds on various cancer cell lines have shown promising results. For example:
| Compound | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| Compound A | HeLa | 19.93 | Non-toxic |
| Compound B | VERO | 62.04 | Non-toxic |
These results indicate that while exhibiting biological activity, these compounds maintain a favorable safety profile, making them suitable for further development as therapeutic agents.
Case Studies
- Neuroprotective Effects : A study investigated a series of piperazine derivatives for their neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. The results indicated that compounds structurally similar to this compound significantly reduced cell death and improved cell viability.
- Dual Inhibitors : Another research effort focused on developing dual inhibitors targeting both AChE and MAO-B using piperazine derivatives. The findings revealed that these compounds could effectively inhibit both enzymes, suggesting a multi-target approach for treating Alzheimer's disease.
Q & A
Q. What are the recommended methods for synthesizing (Z)-ethyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperazine-1-carboxylate?
Synthesis typically involves multi-step organic reactions, such as condensation between benzofuran derivatives and piperazine carboxylates. Key steps include:
- Schiff base formation : Reacting 6-hydroxy-3-oxobenzofuran-2(3H)-one with a piperazine derivative under acidic or basic conditions to form the imine linkage .
- Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution .
- Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) or crystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
- Spectroscopy : 1H/13C NMR to confirm the (Z)-configuration via coupling constants and chemical shifts (e.g., benzofuran proton resonances at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z calculated for C19H21N2O5).
- X-ray crystallography : For definitive stereochemical assignment, though challenges in crystal formation may require co-crystallization agents .
Q. What are the critical stability considerations during storage and handling?
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the benzofuran moiety .
- Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts (e.g., CO, NOx) .
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation, as observed in structurally similar piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm potency thresholds .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Theoretical modeling : Perform DFT calculations to predict reactive sites and validate interactions with target proteins (e.g., kinase domains) .
Q. What experimental strategies optimize the compound’s selectivity for specific biological targets?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the benzofuran (e.g., halogenation) or piperazine (e.g., tert-butyl substitution) moieties .
- In silico docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize high-affinity targets .
- Functional assays : Compare IC50 values in parallel assays (e.g., enzyme inhibition vs. receptor binding) to quantify selectivity .
Q. How can researchers address challenges in pharmacokinetic (PK) profiling?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation pathways .
- In vivo tracking : Radiolabel the compound (e.g., 14C) for tissue distribution studies in rodent models .
Q. What methodologies are recommended for analyzing environmental or toxicological impacts?
- Ecotoxicology assays : Test on model organisms (e.g., Daphnia magna) to assess LC50 and bioaccumulation potential .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Computational toxicology : Apply QSAR models (e.g., TEST software) to predict chronic toxicity endpoints .
Methodological Integration & Theoretical Frameworks
Q. How can this compound be integrated into a broader drug discovery framework?
- Target identification : Link to kinases or GPCRs via cheminformatics databases (e.g., ChEMBL) .
- Therapeutic hypothesis : Align with frameworks for anti-inflammatory or anticancer research, given benzofuran’s role in ROS modulation .
- Experimental design : Follow factorial design (e.g., DoE) to optimize reaction yields and bioactivity simultaneously .
Q. What statistical approaches are suitable for validating contradictory data in multi-institutional studies?
- Meta-analysis : Pool data from independent labs using random-effects models to account for variability .
- Sensitivity analysis : Identify outliers via Grubbs’ test or robust regression .
- Reproducibility metrics : Calculate inter-lab Cohen’s κ for categorical data (e.g., active/inactive classifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
